molecular formula C8H12N2 B13328775 (R)-1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

(R)-1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

Cat. No.: B13328775
M. Wt: 136.19 g/mol
InChI Key: JPXCPEMQVOKKFV-SSDOTTSWSA-N
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Description

®-1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a chiral heterocyclic compound that belongs to the class of tetrahydropyrrolopyrazines. This compound is characterized by its unique bicyclic structure, which consists of a pyrrolo ring fused to a pyrazine ring. The presence of a chiral center at the 1-position of the methyl group imparts stereoisomerism, making it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methyl-1,2-diaminopropane with 1,2-dicarbonyl compounds, followed by cyclization in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of ®-1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Additionally, purification techniques like crystallization and chromatography are employed to isolate the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

®-1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted derivatives, depending on the nature of the reagents and reaction conditions.

Scientific Research Applications

®-1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmacophore in drug design and development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ®-1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine: Lacks the chiral center, making it achiral.

    1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine: Lacks the methyl group at the 1-position.

    1-Methyl-1,2,3,4-tetrahydroquinoxaline: Similar bicyclic structure but with a different ring fusion.

Uniqueness

®-1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is unique due to its chiral center, which imparts stereoisomerism and potential enantioselective properties. This makes it particularly valuable in asymmetric synthesis and chiral drug development.

Properties

Molecular Formula

C8H12N2

Molecular Weight

136.19 g/mol

IUPAC Name

(1R)-1-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

InChI

InChI=1S/C8H12N2/c1-7-8-3-2-5-10(8)6-4-9-7/h2-3,5,7,9H,4,6H2,1H3/t7-/m1/s1

InChI Key

JPXCPEMQVOKKFV-SSDOTTSWSA-N

Isomeric SMILES

C[C@@H]1C2=CC=CN2CCN1

Canonical SMILES

CC1C2=CC=CN2CCN1

Origin of Product

United States

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